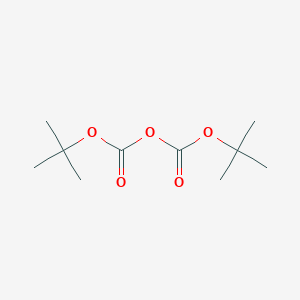

Di-tert-butyl dicarbonate

概要

説明

Di-tert-butyl dicarbonate (C₁₀H₁₈O₅, CAS 24424-99-5), commonly abbreviated as Boc₂O, is a pivotal reagent in organic synthesis, particularly for introducing the tert-butoxycarbonyl (Boc) protecting group to amines. Its synthesis involves the decomposition of di-tert-butyl tricarbonate using basic catalysts like 1,4-diazabicyclo[2.2.2]octane (Dabco), yielding Boc₂O with rapid CO₂ evolution . This reagent is prized for its mild reactivity, enabling selective protection of amino groups in amino acids, peptides, and nucleosides under aqueous or solvent-free conditions .

準備方法

Synthetic Routes and Reaction Conditions

Di-tert-butyl dicarbonate is typically prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . Another method involves the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid . This process includes distillation of the crude material to yield a very pure grade .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods. Manufacturers in China and India commonly employ the phosgene route, while European and Japanese companies prefer the sodium tert-butoxide and carbon dioxide method . The compound is also available as a 70% solution in toluene or tetrahydrofuran to simplify storage and handling .

化学反応の分析

Types of Reactions

Di-tert-butyl dicarbonate undergoes various chemical reactions, primarily involving the protection and deprotection of amines . It reacts with amines to form N-tert-butoxycarbonyl derivatives, which can be deprotected using moderately strong acids like trifluoroacetic acid .

Common Reagents and Conditions

Protection of Amines: This compound reacts with amines in the presence of a base such as sodium bicarbonate to form N-tert-butoxycarbonyl derivatives.

Deprotection of Amines: The Boc group can be removed using acids like trifluoroacetic acid.

Major Products Formed

The primary products formed from these reactions are N-tert-butoxycarbonyl derivatives of amines, which are crucial intermediates in organic synthesis .

科学的研究の応用

Introduction to Di-tert-butyl Dicarbonate

This compound is an organic compound with the formula and a molecular weight of 218.25 g/mol. It is typically used as a reagent for the protection of amines, facilitating the synthesis of complex organic molecules.

2.1. Protecting Group in Organic Synthesis

- Amino Acids and Peptides : Boc2O is extensively used to protect amino groups in amino acids and peptides, allowing chemists to carry out subsequent reactions without affecting the amine functionality. This application is critical in solid-phase peptide synthesis (SPPS) where selective protection and deprotection are required .

2.2. Synthesis of Pharmaceuticals

- Synthesis of MDMA Derivatives : It has been employed in the synthesis of N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (Boc-MDMA), showcasing its utility in producing psychoactive compounds .

- Tetrahydropyridine Derivatives : this compound plays a role in synthesizing 6-acetyl-1,2,3,4-tetrahydropyridine, an important compound related to bread aroma through the Maillard reaction .

2.3. Polymer Chemistry

- Blowing Agent : The compound can act as a polymer blowing agent due to its decomposition into gaseous products upon heating, making it useful in producing foamed polymers .

2.4. Selective C-tert-Butoxycarbonylation

- Recent studies have demonstrated its effectiveness for selective C-tert-butoxycarbonylation, allowing for the synthesis of multifunctional carbon compounds, which are valuable in various chemical applications .

3.1. Synthesis of N-Boc-Indole

In a study involving indole derivatives, Boc2O was used to achieve high yields (>99%) of N-Boc-indole by reacting with indole in the presence of DMAP (4-Dimethylaminopyridine) as a catalyst. The reaction was conducted under controlled conditions, demonstrating Boc2O's efficiency as a protective reagent .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| N-Boc-Indole | >99 | Indole + Boc2O + DMAP |

3.2. Reaction with Amines

Research indicates that Boc2O reacts effectively with various amines and alcohols to introduce the Boc group selectively, highlighting its versatility across different substrates .

| Substrate Type | Reaction Type | Resulting Product |

|---|---|---|

| Amines | Boc Protection | N-Boc-Amines |

| Alcohols | Boc Protection | N-Boc-Alcohols |

作用機序

Di-tert-butyl dicarbonate exerts its effects by reacting with amines to form N-tert-butoxycarbonyl derivatives . The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, forming a tetrahedral intermediate. This intermediate then eliminates a carbonate group, resulting in the formation of the protected amine . The Boc group can be removed by protonation with a strong acid, leading to the formation of the deprotected amine .

類似化合物との比較

Key Properties :

- Molecular weight: 218.25 g/mol

- Boiling point: 56–57°C at 0.5 mmHg

- Log P (octanol/water): 1.87

- Toxicity: Acute oral LD₅₀ (rat) = 5000 mg/kg; acute dermal LD₅₀ (rabbit) >2000 mg/kg

Boc₂O is classified as a toxic, flammable liquid (UN 2929) requiring stringent safety protocols during handling and disposal .

Reactivity and Selectivity

Advantages of Boc₂O Over Alternatives

Mild Conditions : Operates under aqueous, room-temperature conditions without catalysts, minimizing side reactions .

Eco-Friendly : Phase-transfer catalytic synthesis avoids phosgene, reducing environmental hazards .

Versatility: Applicable to amino acids, nucleosides, and sterically hindered amines (e.g., 1-isoPT tryptophan analogs, 32% yield) .

生物活性

Di-tert-butyl dicarbonate (DIBOC), also known as Boc2O, is a reagent widely utilized in organic synthesis, particularly for the protection of amine functionalities. This compound has garnered attention not only for its synthetic applications but also for its biological activity, which encompasses its role in medicinal chemistry and biochemistry.

DIBOC serves primarily as a protecting group for amino acids and amines. The mechanism involves the formation of a tert-butoxycarbonyl (Boc) derivative through the reaction of DIBOC with amines. This reaction is advantageous as it allows for subsequent transformations without interference from the amino group, which is typically reactive under many conditions.

Reaction Mechanism

- Formation of Boc Derivative : DIBOC reacts with an amine to form an N-Boc-protected amine.

- Deprotection : The Boc group can be removed using mild acidic conditions, such as trifluoroacetic acid (TFA), allowing the amine to regain its reactivity.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds synthesized using DIBOC. For instance, dual inhibitors targeting bacterial topoisomerases were developed using DIBOC in their synthesis. These compounds demonstrated potent activity against multidrug-resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL . This suggests that DIBOC plays a crucial role not only as a protective agent but also in enhancing the biological efficacy of therapeutic agents.

2. Protective Agent in Peptide Synthesis

DIBOC is extensively used in solid-phase peptide synthesis (SPPS). By protecting amino groups, it allows for the sequential addition of amino acids while preventing undesired side reactions. The ability to selectively protect and later deprotect functional groups makes DIBOC invaluable in peptide chemistry .

Case Study 1: Synthesis of Antibacterial Agents

A study investigated the use of DIBOC in synthesizing new antibacterial agents targeting bacterial topoisomerases. The lead compound exhibited significant antibacterial activity against various resistant strains and showed favorable pharmacokinetic properties in vivo .

Case Study 2: Mechanistic Insights

Research into the reactivity of alcohols with DIBOC revealed that the nature of Lewis acid catalysts significantly influences product distribution, leading to either tert-butyl ethers or Boc-alcohols depending on the specific conditions used . This highlights the versatility of DIBOC in organic transformations and its potential implications in drug design.

Data Summary

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Common Uses | Protecting agent for amines |

| Antibacterial Activity | Effective against MDR strains |

| MIC Range | <0.03125 – 4 μg/mL |

| Deprotection Method | Trifluoroacetic acid |

Q & A

Q. Basic: What is the optimal methodology for introducing Boc protection to amines in peptide synthesis?

Answer:

Di-tert-butyl dicarbonate (Boc₂O) reacts with amines under mild basic conditions (e.g., aqueous NaHCO₃ or triethylamine in THF) to form stable Boc-protected intermediates. Key steps:

Dissolve the amine in a polar aprotic solvent (e.g., THF, DCM).

Add Boc₂O (1.1–1.5 equivalents) and a base (e.g., TEA, 2 equivalents) at 0–25°C.

Monitor completion via TLC or NMR for the disappearance of the amine signal.

Note: Excess Boc₂O may lead to overprotection; quenching with aqueous citric acid ensures selectivity .

Q. Basic: How should Boc₂O be stored to maintain stability, and what conditions accelerate decomposition?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Moisture and light accelerate hydrolysis, forming tert-butanol and CO₂ .

- Decomposition triggers: Exposure to acids, bases, or temperatures >40°C generates hazardous byproducts (e.g., carbon oxides). Avoid contact with oxidizing agents .

Q. Advanced: How can researchers mitigate side reactions during Boc deprotection in acidic conditions?

Answer:

Boc deprotection typically uses HCl in dioxane or TFA. Common side reactions (e.g., tert-butyl cation formation) are minimized by:

Using scavengers (e.g., anisole, thioanisole) to trap reactive intermediates.

Conducting reactions at 0°C to reduce carbocation stability.

Characterizing byproducts via LC-MS or ¹H NMR to optimize reaction time and acid concentration .

Q. Advanced: What analytical techniques validate the purity and reactivity of Boc₂O in synthetic workflows?

Answer:

- Purity: GC-MS or HPLC (retention time comparison with standards).

- Reactivity: FT-IR (C=O stretch at ~1750 cm⁻¹) and ¹³C NMR (carbonyl signals at ~150 ppm).

- Stability tests: Karl Fischer titration for moisture content; thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Q. Basic: What personal protective equipment (PPE) is critical when handling Boc₂O?

Answer:

- Respiratory: NIOSH-certified organic vapor respirator if ventilation is inadequate.

- Skin/Chemical resistance: Nitrile gloves (tested per JIS T 8116), lab coat, and safety goggles (JIS T 8147).

- Emergency measures: Immediate flushing with water for eye/skin contact (≥15 minutes) .

Q. Advanced: How can conflicting data on Boc₂O’s thermal stability be resolved in reaction design?

Answer:

Contradictions arise from solvent polarity and trace moisture. To resolve:

Conduct differential scanning calorimetry (DSC) under controlled humidity.

Use anhydrous solvents (e.g., distilled THF over molecular sieves).

Pre-treat Boc₂O with activated 4Å molecular sieves to remove residual water .

Q. Advanced: What are the ecological implications of Boc₂O use, given limited toxicity data?

Answer:

While ecotoxicity data are scarce (no PBT/vPvB assessments), researchers should:

Treat waste as hazardous organic material (incinerate at >1000°C with scrubbing).

Avoid aqueous disposal due to slow hydrolysis (~14 days).

Adopt green chemistry alternatives (e.g., enzymatic protection) where feasible .

Q. Basic: What solvents are compatible with Boc₂O in large-scale reactions?

Answer:

- Preferred: Non-polar solvents (hexane, toluene) minimize side reactions.

- Avoid: Protic solvents (water, alcohols) and strong bases (e.g., NaOH), which hydrolyze Boc₂O.

- Reaction scalability: Use flow chemistry with inert gas purging to enhance safety .

Q. Advanced: How does Boc₂O compare to other carbamate-protecting reagents (e.g., Fmoc-Cl) in solid-phase peptide synthesis?

Answer:

- Boc advantages: Stability under basic conditions; ideal for orthogonal protection with Fmoc.

- Limitations: Requires acidic deprotection, incompatible with acid-sensitive substrates.

- Optimization: Combine Boc/Fmoc strategies for complex peptides, monitored by MALDI-TOF .

Q. Advanced: What synthetic routes bypass phosgene in Boc₂O production?

Answer:

Phosgene-free methods include:

CO₂ insertion: React tert-butanol with CO₂ under high pressure (50 bar) using DABCO as a catalyst.

Trichloromethyl chloroformate (TCF) route: Safer but lower yielding (~65% vs. 85% phosgene route).

Microwave-assisted synthesis: Reduces reaction time from hours to minutes .

特性

IUPAC Name |

tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHSDKLCOJIUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051904 | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor; mp = 22-24 deg C; [Alfa Aesar MSDS] | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24424-99-5 | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24424-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butoxycarbonyl)oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024424995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-tert-butyl dicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL DICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z10Q236C3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。